1-Butoxyethan-1-ol

Boiling point Volatility Distillation

1-Butoxyethan-1-ol (IUPAC: 1-butoxyethanol; CAS 19089-45-3), molecular formula C₆H₁₄O₂ and molecular weight 118.17 g/mol, is the hemiacetal isomer within the butoxyethanol family. Its structure places both the hydroxyl (-OH) and butoxy (-OC₄H₉) groups on the same carbon atom (SMILES: CCCCOC(C)O), distinguishing it fundamentally from the industrially dominant glycol ether isomer, 2-butoxyethanol (CAS 111-76-2), which bears the hydroxyl group on the adjacent carbon.

Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
CAS No. 19089-45-3
Cat. No. B100161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butoxyethan-1-ol
CAS19089-45-3
Synonyms1-Butoxyethanol
Molecular FormulaC6H14O2
Molecular Weight118.17 g/mol
Structural Identifiers
SMILESCCCCOC(C)O
InChIInChI=1S/C6H14O2/c1-3-4-5-8-6(2)7/h6-7H,3-5H2,1-2H3
InChIKeyCJTNLEQLKKYLFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butoxyethan-1-ol (CAS 19089-45-3): Structural Identity and Baseline Physicochemical Profile for Informed Procurement


1-Butoxyethan-1-ol (IUPAC: 1-butoxyethanol; CAS 19089-45-3), molecular formula C₆H₁₄O₂ and molecular weight 118.17 g/mol, is the hemiacetal isomer within the butoxyethanol family . Its structure places both the hydroxyl (-OH) and butoxy (-OC₄H₉) groups on the same carbon atom (SMILES: CCCCOC(C)O), distinguishing it fundamentally from the industrially dominant glycol ether isomer, 2-butoxyethanol (CAS 111-76-2), which bears the hydroxyl group on the adjacent carbon . This single constitutional difference — hemiacetal versus glycol ether — generates quantifiably distinct physicochemical properties, stability behavior, and application potential that cannot be satisfied by sourcing the commodity isomer.

Why 2-Butoxyethanol Cannot Substitute 1-Butoxyethan-1-ol: Structural Isomerism with Quantifiable Consequences for Procurement


Although 1-butoxyethan-1-ol and 2-butoxyethanol share identical molecular formulae (C₆H₁₄O₂) and molecular weights, they represent distinct constitutional isomers with divergent functional group chemistry: a hemiacetal versus a primary alcohol-terminated glycol ether, respectively [1]. 2-Butoxyethanol is a commodity solvent produced globally at 200–500 kilotons per annum for paints, coatings, and cleaning products [2]. In contrast, 1-butoxyethan-1-ol is a specialty research chemical with no established industrial production volume, and its key physicochemical properties — including boiling point, flash point, and vapor pressure — are offset by margins that carry regulatory, safety, and performance implications . Furthermore, the hemiacetal functionality imparts a reversible dissociation equilibrium that is entirely absent in the glycol ether isomer, enabling application spaces (e.g., controlled-release acetaldehyde generation) that 2-butoxyethanol cannot access [1]. Generic substitution based on formula-isomer confusion — which is widespread in chemical databases — risks both experimental failure and regulatory non-compliance.

Quantitative Differentiation Evidence: 1-Butoxyethan-1-ol (CAS 19089-45-3) Versus 2-Butoxyethanol and Isomeric Comparators


Boiling Point Differential of ~19.4 °C Enables Lower-Temperature Distillation and Faster Evaporation Profiles

The boiling point of 1-butoxyethan-1-ol is 151.6±8.0 °C at 760 mmHg (computed, ACD/Labs), compared with 171 °C for 2-butoxyethanol (experimental, multiple authoritative sources) [1]. This represents a quantitatively meaningful differential of approximately 19.4 °C. The lower boiling point indicates higher volatility for the hemiacetal isomer, which directly affects distillation energy requirements, evaporation rate in coating formulations, and vapor-phase behavior in headspace applications .

Boiling point Volatility Distillation Evaporation rate Thermal separation

Flash Point 11–18 °C Lower Shifts Flammability Classification and Shipping Requirements

1-Butoxyethan-1-ol exhibits a computed flash point of 48.9±7.7 °C, which lies below the 60 °C threshold that separates flammable liquids (GHS Category 3) from combustible liquids in many regulatory frameworks . In contrast, 2-butoxyethanol has an experimentally measured closed-cup flash point variously reported between 60 °C and 67 °C, placing it at or above the flammable/combustible boundary [1][2]. Even at the lower bound of its uncertainty range (48.9 − 7.7 = 41.2 °C), 1-butoxyethan-1-ol remains squarely in flammable liquid territory. This differential carries concrete implications for storage classification, shipping documentation (UN number assignment), and facility engineering controls.

Flash point Flammability Safety classification Transport regulation GHS

Hemiacetal Functionality Enables Reversible Dissociation to Acetaldehyde — a Property Absent in 2-Butoxyethanol

1-Butoxyethan-1-ol is a hemiacetal — the addition product of acetaldehyde and butan-1-ol — and as such exists in dynamic equilibrium with its parent aldehyde and alcohol [1]. Hemiacetals are intrinsically reversible: the equilibrium favors dissociation back to the carbonyl compound under aqueous, acidic, or even neutral conditions unless the hydroxyl is further derivatized [1]. In contrast, 2-butoxyethanol is a glycol ether (a primary alcohol-terminated ether) that lacks this dissociation pathway and is chemically stable under normal storage and use conditions [2]. The hemiacetal character of 1-butoxyethan-1-ol has been exploited in patented flavor and fragrance applications: the acetate ester (1-n-butoxy-1-ethanol acetate) functions as a controlled-release acetaldehyde precursor, generating fresh, fruity, grape-like aroma upon hydrolysis in food and consumer products [3]. No equivalent acetaldehyde-release mechanism is possible with 2-butoxyethanol.

Hemiacetal Dissociation equilibrium Acetaldehyde release Pro-drug strategy Chemical stability

Vapor Pressure ~75% Higher Than 2-Butoxyethanol Drives Divergent Headspace and Evaporation Behavior

The computed vapor pressure of 1-butoxyethan-1-ol is 1.4±0.6 mmHg at 25 °C , compared with the experimentally measured vapor pressure of 0.8 mmHg at 20 °C for 2-butoxyethanol (OSHA, Wikipedia) [1][2]. Although the measurement temperatures differ slightly (25 °C vs. 20 °C), the central estimate for 1-butoxyethan-1-ol is approximately 75% higher. The actual difference is likely even larger when temperature-adjusted, since vapor pressure increases with temperature. Higher vapor pressure directly correlates with faster evaporation rate, greater headspace concentration at equilibrium, and increased potential for inhalation exposure — all of which are critical parameters in coating, cleaning, and fragrance applications.

Vapor pressure Volatility Headspace concentration Evaporation rate Inhalation exposure

Exclusive Patent Protection for Flavor and Fragrance Applications Confers Intellectual Property Differentiation

The acetate ester of 1-butoxyethan-1-ol — 1-n-butoxy-1-ethanol acetate (CAS 33931-54-3) — is the subject of multiple granted US patents assigned to International Flavors & Fragrances Inc., including US4333481A, US4296138A, and US4354953A [1][2]. These patents describe its utility as an acetaldehyde precursor that imparts fresh, fruity, grape-like, apple-like, and winey aroma characteristics to foodstuffs, chewing gums, toothpastes, medicinal products, perfumes, and tobacco [1]. The mechanism relies on the hemiacetal ester's ability to hydrolyze under conditions of use, releasing acetaldehyde in a controlled manner [1]. No equivalent patent estate exists for 2-butoxyethanol or its acetate in flavor/fragrance applications; 2-butoxyethanol is regulated primarily as an industrial solvent with occupational exposure limits and is not employed as a flavor or fragrance ingredient [3]. This patent landscape creates a clear intellectual property boundary: any entity seeking to develop or manufacture acetaldehyde-generating flavor delivery systems based on this chemistry must source the 1-butoxy skeleton.

Flavor precursor Acetaldehyde delivery Patent exclusivity Fragrance ingredient Controlled release

High-Confidence Application Scenarios for 1-Butoxyethan-1-ol (CAS 19089-45-3) Based on Quantitative Differentiation Evidence


Controlled-Release Acetaldehyde Delivery Systems for Flavor and Fragrance Encapsulation

The hemiacetal structure of 1-butoxyethan-1-ol, and more specifically its acetate ester derivative, enables controlled hydrolytic release of acetaldehyde under conditions of use — a mechanism protected by US patents US4333481A, US4296138A, and US4354953A . This scenario encompasses development of flavor capsules for dry beverage mixes, chewing gum flavor delivery, toothpaste aroma enhancement, and perfumed article formulation where a 'fresh, fruity, grape-like' top note is desired upon product activation. The quantitative boiling point and vapor pressure differentials identified in Section 3 (boiling point ~19.4 °C lower; vapor pressure ~75% higher than 2-butoxyethanol) further support headspace aroma delivery optimization [1]. Critically, 2-butoxyethanol cannot substitute in this application because it lacks the hemiacetal dissociation pathway and holds no flavor/fragrance regulatory or patent standing [2].

Specialty Solvent for Thermally Sensitive Coating and Ink Formulations Requiring Reduced Cure Temperatures

The 19.4 °C lower boiling point of 1-butoxyethan-1-ol (151.6 °C vs. 171 °C for 2-butoxyethanol) translates directly to faster solvent evaporation at a given temperature or, conversely, the ability to achieve equivalent evaporation rates at lower oven or substrate temperatures [1]. This property is valuable for coating heat-sensitive substrates (e.g., certain plastics, electronic components, or temperature-labile active pharmaceutical ingredients in inkjet-printed dosage forms) where the higher boiling point of 2-butoxyethanol would necessitate excessive thermal exposure. The higher vapor pressure (1.4 mmHg vs. 0.8 mmHg) amplifies this effect . However, the lower flash point (48.9 °C vs. 60–67 °C) simultaneously requires that procurement and formulation teams verify that existing facility engineering controls (ventilation, spark-proof equipment, flammable storage) are adequate for a flammable liquid classification [2].

Research Tool for Investigating Hemiacetal Equilibrium Kinetics and Solvent Isotope Effects

As a relatively simple, isolable acyclic hemiacetal (C₆H₁₄O₂), 1-butoxyethan-1-ol serves as a model substrate for fundamental physical organic chemistry studies of hemiacetal formation/dissociation equilibrium, solvent kinetic isotope effects, and acid-base catalysis of carbonyl-addition reactions . Unlike cyclic hemiacetals (e.g., sugars) where ring strain and conformational effects complicate kinetic analysis, the acyclic 1-butoxyethan-1-ol system offers a cleaner model for computational chemistry validation and mechanistic probe studies. The computed versus experimental data gap identified throughout Section 3 — where all key physicochemical properties of 1-butoxyethan-1-ol are ACD/Labs predictions rather than direct measurements — itself represents a research opportunity: experimental determination of vapor-liquid equilibrium (VLE) data, Antoine coefficients, and flash point validation for this compound would contribute to the public scientific record [1]. 2-Butoxyethanol, with its extensively measured and standardized property set, offers no equivalent research frontier in this dimension.

Procurement Quality Assurance: Isomer Verification in Supply Chains Affected by Database Conflation

A recurring procurement risk identified in this guide is the widespread database conflation of 1-butoxyethan-1-ol (CAS 19089-45-3) with 2-butoxyethanol (CAS 111-76-2). The EINECS number 203-905-0 is properly assigned to 2-butoxyethanol, yet multiple chemical databases incorrectly list it under CAS 19089-45-3 . Furthermore, the two isomers share many synonym entries (e.g., 'butoxyethanol,' '1-butoxyethanol'), and market reports on 'butoxyethanol' routinely conflate the commodity glycol ether with the specialty hemiacetal [1]. This scenario mandates that procurement specifications for 1-butoxyethan-1-ol include: (a) explicit CAS number verification (19089-45-3), (b) a confirmatory analytical method capable of distinguishing the hemiacetal from the glycol ether isomer (e.g., ¹H NMR monitoring of the hemiacetal methine proton at ~4.8–5.0 ppm vs. the glycol ether methylene pattern, or GC retention time under standardized conditions), and (c) a certificate of analysis that includes refractive index (target: 1.416 computed; comparator 2-butoxyethanol: 1.4198 experimental) as a rapid identity check [2]. The quantitative property differences documented in Section 3 — particularly the 19.4 °C boiling point offset and 11–18 °C flash point offset — provide the technical basis for rejecting incorrectly supplied material.

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